N-(4,6-dimethylpyrimidin-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN5O2/c1-11-9-12(2)20-16(19-11)21-15(24)10-22-7-8-23(17(22)25)14-6-4-3-5-13(14)18/h3-6,9H,7-8,10H2,1-2H3,(H,19,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRIJQLXELOREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Synthesis of Imidazolidinone Ring: The imidazolidinone ring can be formed through the reaction of appropriate amines with carbonyl compounds, followed by cyclization.
Coupling of Pyrimidine and Imidazolidinone Rings: The final step involves coupling the pyrimidine and imidazolidinone rings through an acetamide linkage, typically using coupling reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the imidazolidinone ring, potentially leading to the formation of alcohol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Reduction: Alcohol derivatives of the imidazolidinone ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or receptor binding.
Industry
Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, such as herbicides or pesticides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues, their molecular features, and reported activities:
Mechanistic and Pharmacokinetic Insights
- Enzyme Inhibition : SirReal2 () and Compound 33 () highlight the pyrimidine core’s versatility in targeting epigenetic regulators (Sirtuins, HDACs). The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to chlorophenyl derivatives () .
- Antimicrobial Activity: Thioether-linked pyrimidines () exhibit broad-spectrum activity, but the imidazolidinone moiety in the target compound could reduce off-target toxicity by limiting membrane disruption .
- Structural Stability: Crystallographic data () emphasize the role of intramolecular hydrogen bonds in stabilizing pyrimidine-benzimidazole hybrids, a feature that may extend to the target compound’s imidazolidinone ring .
Q & A
Q. What are the established synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the 4,6-dimethylpyrimidin-2-yl moiety via condensation of acetylacetone with guanidine derivatives under basic conditions .
- Step 2 : Formation of the imidazolidin-2-one ring by reacting 2-fluorophenyl isocyanate with a diamine intermediate, followed by cyclization under acidic or thermal conditions .
- Step 3 : Coupling the pyrimidine and imidazolidinone units using a nucleophilic substitution or amidation reaction. Key parameters include temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reactants .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is critical to isolate the product with >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. The 2-fluorophenyl group shows distinct splitting patterns (e.g., aromatic protons at δ 7.2–7.8 ppm with coupling constants J = 8–10 Hz) .
- X-ray Crystallography : SHELXL ( ) is widely used for structural refinement. For example, intramolecular hydrogen bonds (N–H⋯O/F) stabilize the folded conformation, with torsion angles between pyrimidine and imidazolidinone rings reported as 42–67° .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ and fragments corresponding to pyrimidine or imidazolidinone cleavage .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be applied to predict electronic properties and reaction pathways for this compound?
- DFT Studies : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate reactivity. Partial charge analysis reveals electron-deficient pyrimidine and electron-rich imidazolidinone regions, guiding electrophilic/nucleophilic substitution sites .
- Reaction Mechanism Modeling : Transition-state analysis for amidation steps (e.g., using Gaussian 09) identifies rate-limiting steps, such as nucleophilic attack on the carbonyl carbon (activation energy ~25 kcal/mol) .
Q. How should researchers resolve contradictions in crystallographic data vs. computational structural predictions?
- Case Example : If X-ray data (e.g., dihedral angle = 45°) conflicts with DFT-optimized geometry (predicted angle = 55°):
- Validate refinement parameters in SHELXL (e.g., check for over-constraint of thermal displacement parameters) .
- Re-examine solvent effects in DFT by including explicit solvent molecules (e.g., water or DMSO) .
- Cross-validate with alternative techniques like neutron diffraction or solid-state NMR .
Q. What strategies optimize the compound’s bioactivity while minimizing synthetic byproducts?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-fluorophenyl position to enhance binding affinity to target enzymes (e.g., kinase inhibitors) .
- Byproduct Mitigation : Use flow chemistry to control exothermic reactions (e.g., imidazolidinone cyclization) and reduce dimerization byproducts. Monitor intermediates via in-line IR spectroscopy .
Methodological Guidance Tables
Table 1: Key Crystallographic Parameters (SHELXL Refinement)
| Parameter | Value/Range | Reference |
|---|---|---|
| R-factor | 0.044–0.136 | |
| Data-to-Parameter Ratio | ≥ 16:1 | |
| Intramolecular H-bonds | N–H⋯O (2.2–2.5 Å) |
Table 2: Synthetic Yield Optimization
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70°C | +15% vs. 50°C |
| Solvent | DMF | +20% vs. THF |
| Catalyst | Pd(OAc)₂ (5 mol%) | +30% vs. no catalyst |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
